molecular formula C19H17FN4S B5425712 3-[(3-fluorobenzyl)thio]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(3-fluorobenzyl)thio]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B5425712
M. Wt: 352.4 g/mol
InChI Key: ABBPCOKISHLWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-fluorobenzyl)thio]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazinoindole derivatives and is known for its ability to inhibit certain enzymes, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-[(3-fluorobenzyl)thio]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole involves its ability to inhibit the activity of certain enzymes, such as protein kinase CK2. This inhibition leads to a disruption of cellular processes that rely on the activity of these enzymes, which can have a variety of effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an impact on cell growth and proliferation, as well as on the regulation of certain signaling pathways within cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3-fluorobenzyl)thio]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its ability to selectively target specific enzymes. This makes it a valuable tool for studying the biochemical pathways that are regulated by these enzymes. However, one limitation of using this compound is that it can be difficult to synthesize, which can limit its availability for use in experiments.

Future Directions

There are many potential future directions for research involving 3-[(3-fluorobenzyl)thio]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, including its impact on different cellular pathways and processes.
2. The development of new drugs based on the structure of this compound, particularly those that target specific enzymes involved in disease processes.
3. The use of this compound as a tool for studying the regulation of cellular processes and signaling pathways, particularly those involved in cancer development and progression.
4. The development of new synthesis methods for this compound that are more efficient and cost-effective, which would increase its availability for use in experiments.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its ability to selectively target specific enzymes makes it a valuable tool for studying cellular processes and developing new drugs for the treatment of diseases such as cancer. Further research is needed to fully understand the mechanisms of action of this compound and to develop new synthesis methods that can increase its availability for use in experiments.

Synthesis Methods

The synthesis of 3-[(3-fluorobenzyl)thio]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole involves several steps, including the reaction of 3-fluorobenzyl bromide with potassium thioacetate to form the thioester intermediate. This intermediate is then reacted with 5-isopropyl-1,2,4-triazin-3(2H)-one in the presence of a catalyst to yield the final product.

Scientific Research Applications

The potential applications of 3-[(3-fluorobenzyl)thio]-5-isopropyl-5H-[1,2,4]triazino[5,6-b]indole in scientific research are vast. One of the most promising areas of research involves the use of this compound as an enzyme inhibitor. Specifically, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of cell growth and proliferation. This makes it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-propan-2-yl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4S/c1-12(2)24-16-9-4-3-8-15(16)17-18(24)21-19(23-22-17)25-11-13-6-5-7-14(20)10-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBPCOKISHLWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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